![molecular formula C15H15N5O3 B2636111 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872594-43-9](/img/structure/B2636111.png)
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes like Acetylcholinesterase (AchE) and Cyclin-Dependent Kinase 2 (CDK2) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby inhibiting their function. For instance, if AchE is a target, the compound could prevent it from hydrolyzing acetylcholine, affecting normal nerve pulse transmission .
Biochemical Pathways
The inhibition of AchE could lead to an accumulation of acetylcholine at nerve synapses, affecting various neurological pathways . If CDK2 is a target, the compound could disrupt cell cycle progression, affecting pathways related to cell growth and division .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Its degree of lipophilicity, for example, could allow it to diffuse easily into cells .
Result of Action
The inhibition of target enzymes could lead to various cellular effects. For instance, inhibiting AchE could lead to behavioral changes and movement impairment . Inhibiting CDK2 could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is not well-defined. It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Therefore, information on threshold effects, toxicity, or adverse effects at high doses is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to cyclization under acidic conditions to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h4-6,8-9H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWBYYKCFRGGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325941 | |
| Record name | 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815958 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872594-43-9 | |
| Record name | 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


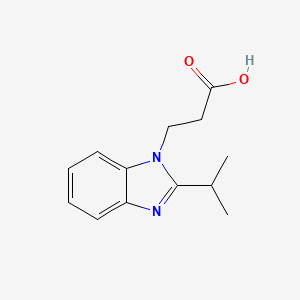

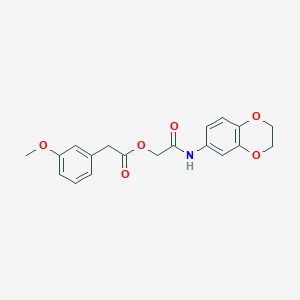
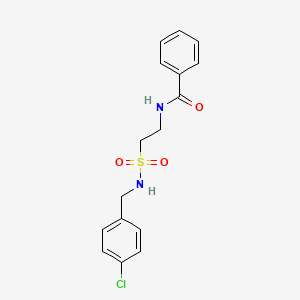
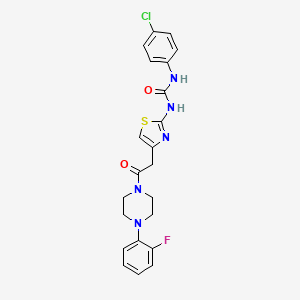
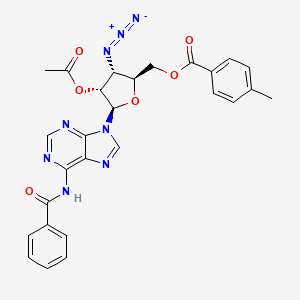
![2-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2636042.png)
![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)
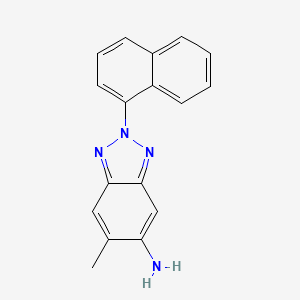
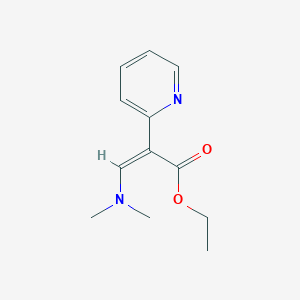


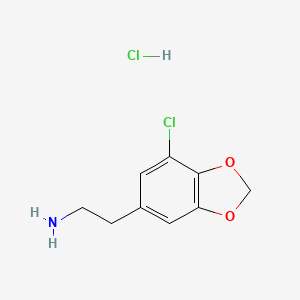
![3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B2636051.png)
